7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-b]pyridine core, which is fused with a phenyl ring substituted with a chlorophenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyridine core. The chlorophenylmethoxy group is then introduced through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies and drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their ability to modulate specific biological pathways makes them promising candidates for drug development.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
- Thieno[3,2-b]pyridine-5-carboxamides
- Thieno[3,4-b]pyridine-7-carboxamides
- Thienopyrimidine-2,4-diones
Uniqueness
What sets 7-{3-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenylmethoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16ClNO2S |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
7-[3-[(3-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-5-1-3-13(9-15)12-24-16-6-2-4-14(10-16)17-11-19(23)22-18-7-8-25-20(17)18/h1-10,17H,11-12H2,(H,22,23) |
InChI Key |
FAGNKRMYFJXJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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